molecular formula C23H17BrN2O3 B11703245 N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Cat. No.: B11703245
M. Wt: 449.3 g/mol
InChI Key: LELLDCYVIKCGGG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides This compound features a bromophenyl group, an isoindoline-1,3-dione moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved by the reaction of phthalic anhydride with ammonia or an amine.

    Amide Bond Formation: The final step involves coupling the bromophenyl group with the isoindoline-1,3-dione moiety and the phenylpropanamide structure using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
  • N-(4-fluorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
  • N-(4-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Uniqueness

The uniqueness of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C23H17BrN2O3/c24-16-10-12-17(13-11-16)25-21(27)20(14-15-6-2-1-3-7-15)26-22(28)18-8-4-5-9-19(18)23(26)29/h1-13,20H,14H2,(H,25,27)

InChI Key

LELLDCYVIKCGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Br)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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